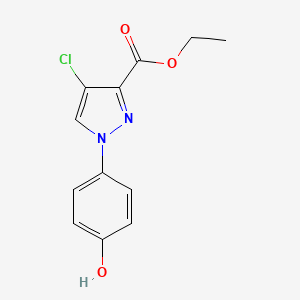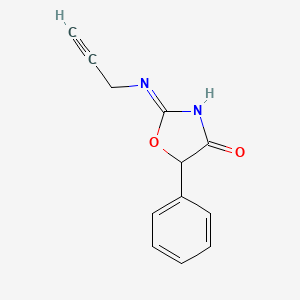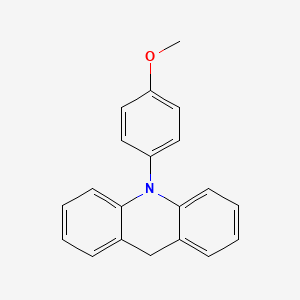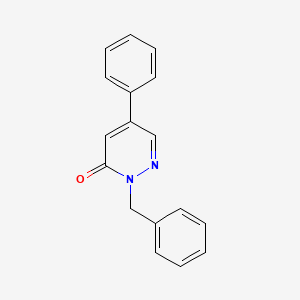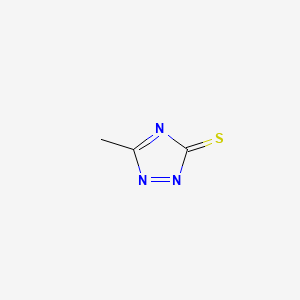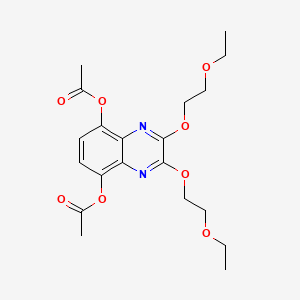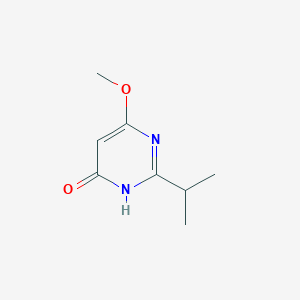
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The compound also features a 4-chloro substituent on the butanamide chain and a 4-methoxyphenyl group attached to the oxadiazole ring. These structural features contribute to its unique chemical and biological properties.
准备方法
The synthesis of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide typically involves a multi-step process. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. The hydrazide is then subjected to cyclization with an appropriate reagent to form the 1,3,4-oxadiazole ring.
化学反应分析
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
作用机制
The mechanism of action of 4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
4-Chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide can be compared with other similar compounds, such as:
4-Chloro-N-(4-methoxyphenyl)benzohydrazide: This compound shares the 4-chloro and 4-methoxyphenyl groups but differs in the presence of a benzohydrazide moiety instead of the oxadiazole ring.
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar in structure but lacks the oxadiazole ring, which contributes to different chemical and biological properties.
(4-Methoxyphenyl)hydrazine hydrochloride: Contains the 4-methoxyphenyl group but differs significantly in its overall structure and properties.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.
属性
CAS 编号 |
89757-64-2 |
|---|---|
分子式 |
C13H14ClN3O3 |
分子量 |
295.72 g/mol |
IUPAC 名称 |
4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
InChI |
InChI=1S/C13H14ClN3O3/c1-19-10-6-4-9(5-7-10)12-16-17-13(20-12)15-11(18)3-2-8-14/h4-7H,2-3,8H2,1H3,(H,15,17,18) |
InChI 键 |
DNEZLJYAUVNOQS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


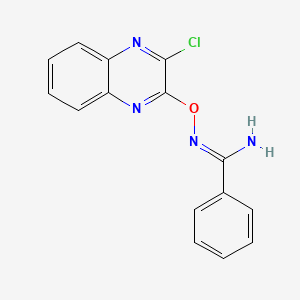
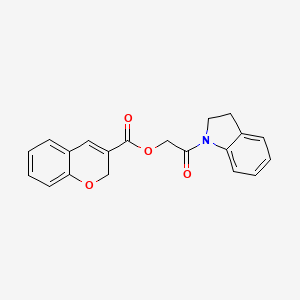
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
